Cas no 259792-68-2 (6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole)

6-Chloro-2-(morpholin-4-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 6-position and a morpholine moiety at the 2-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for further functionalization, while the morpholine substitution contributes to solubility and bioavailability. Its rigid benzothiazole scaffold is advantageous in the design of bioactive molecules, particularly in kinase inhibitors and antimicrobial agents. The compound's stability and synthetic versatility make it suitable for diverse applications in medicinal chemistry and material science.
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole structure
259792-68-2 structure
Product name:6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
CAS No:259792-68-2
MF:C11H11ClN2OS
Molecular Weight:254.735840082169
CID:6085458
PubChem ID:2741382

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
    • Benzothiazole, 6-chloro-2-(4-morpholinyl)-
    • 4-(6-chlorobenzo[d]thiazol-2-yl)morpholine
    • 259792-68-2
    • Oprea1_753594
    • AKOS024591233
    • 4-(6-chloro-1,3-benzothiazol-2-yl)morpholine
    • SCHEMBL21154016
    • AT38387
    • Maybridge1_007973
    • HMS564C09
    • 6-chloro-2-morpholin-4-yl-1,3-benzothiazole
    • AB00671020-01
    • F0647-0163
    • インチ: 1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2
    • InChIKey: WZVBFKNDFYWFFW-UHFFFAOYSA-N
    • SMILES: S1C2=CC(Cl)=CC=C2N=C1N1CCOCC1

計算された属性

  • 精确分子量: 254.0280618g/mol
  • 同位素质量: 254.0280618g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 250
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 53.6Ų

じっけんとくせい

  • 密度みつど: 1.403±0.06 g/cm3(Predicted)
  • ゆうかいてん: 108-110 °C(Solv: dichloromethane (75-09-2); hexane (110-54-3))
  • Boiling Point: 400.5±55.0 °C(Predicted)
  • 酸度系数(pKa): 2.55±0.10(Predicted)

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0647-0163-20μmol
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F0647-0163-1mg
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0647-0163-10mg
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F0647-0163-10μmol
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0647-0163-4mg
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0647-0163-100mg
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F0647-0163-5mg
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F0647-0163-20mg
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F0647-0163-5μmol
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F0647-0163-25mg
6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole
259792-68-2 90%+
25mg
$163.5 2023-05-17

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole 関連文献

6-chloro-2-(morpholin-4-yl)-1,3-benzothiazoleに関する追加情報

Exploring the Properties and Applications of 6-Chloro-2-(Morpholin-4-Yl)-1,3-Benzothiazole (CAS No. 259792-68-2): A Comprehensive Overview

The compound 6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole (CAS No. 259792-68-2) is a fascinating molecule with a unique structure and diverse applications in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which are known for their aromaticity and versatile reactivity. The presence of a chlorine substituent at the 6-position and a morpholine group at the 2-position imparts distinctive electronic and steric properties to the molecule, making it an interesting subject for both fundamental research and industrial applications.

Recent studies have highlighted the potential of benzothiazole derivatives as building blocks in organic synthesis due to their ability to undergo various transformations under mild conditions. For instance, researchers have explored the use of 6-chloro-substituted benzothiazoles in click chemistry reactions, where the chlorine atom serves as a leaving group to facilitate coupling reactions with azides or alkynes. These reactions have been instrumental in constructing complex molecular architectures with high precision and efficiency.

In addition to its synthetic utility, 6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole has shown promise in the field of materials science. The morpholine substituent introduces a degree of flexibility into the molecule, which can be advantageous in designing soft materials such as polymers or liquid crystals. Recent experiments have demonstrated that this compound can act as a precursor for generating functional polymers with tailored optical and electronic properties.

The electronic properties of benzothiazole derivatives are another area of active research interest. The presence of electron-withdrawing groups like chlorine can significantly influence the absorption spectra of these compounds, making them suitable candidates for applications in optoelectronics. For example, studies have shown that chlorinated benzothiazoles can be used as chromophores in dye-sensitized solar cells (DSSCs), where they enhance light absorption and improve energy conversion efficiency.

Furthermore, the morpholine substituent in this compound introduces a nitrogen-containing heterocyclic group that can participate in hydrogen bonding interactions. This feature has been exploited in drug design studies where researchers are investigating the potential of this compound as a scaffold for developing bioactive molecules with specific pharmacological properties.

From a synthetic standpoint, 6-chloro-substituted benzothiazoles can be prepared via several routes, including nucleophilic substitution reactions or oxidative coupling methods. Recent advancements in catalytic methods have enabled more efficient syntheses of these compounds under environmentally friendly conditions.

In conclusion, 6-chloro-2-(morpholin-4-yl)-1,3-benzothiazole (CAS No. 259792-68-2) is a versatile compound with significant potential across multiple disciplines within chemistry and materials science. Its unique structure and reactivity make it an ideal candidate for exploring new synthetic methodologies and developing innovative materials with tailored functionalities.

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